3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine] 3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]
Brand Name: Vulcanchem
CAS No.:
VCID: VC17831825
InChI: InChI=1S/C11H15NS/c1-8-6-11(7-8)9-3-5-13-10(9)2-4-12-11/h3,5,8,12H,2,4,6-7H2,1H3
SMILES:
Molecular Formula: C11H15NS
Molecular Weight: 193.31 g/mol

3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]

CAS No.:

Cat. No.: VC17831825

Molecular Formula: C11H15NS

Molecular Weight: 193.31 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine] -

Specification

Molecular Formula C11H15NS
Molecular Weight 193.31 g/mol
IUPAC Name 3'-methylspiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclobutane]
Standard InChI InChI=1S/C11H15NS/c1-8-6-11(7-8)9-3-5-13-10(9)2-4-12-11/h3,5,8,12H,2,4,6-7H2,1H3
Standard InChI Key QWGWZZWTGIZLEX-UHFFFAOYSA-N
Canonical SMILES CC1CC2(C1)C3=C(CCN2)SC=C3

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The molecule features a spiro junction at the cyclobutane carbon (position 1) and the nitrogen-bearing carbon of the thieno[3,2-c]pyridine system (position 4'). This connectivity creates orthogonal ring systems, imposing significant conformational restraint . The thieno[3,2-c]pyridine moiety comprises a fused thiophene (positions 2,3) and pyridine (positions 4,5,6), with partial saturation at the 6' and 7' positions (Figure 1). The 3-methyl substituent resides on the pyridine ring, influencing electronic distribution and steric interactions.

Molecular Formula: C11H13NSC_{11}H_{13}NS
Molecular Weight: 191.29 g/mol (calculated)
IUPAC Name: 3-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]

Stereochemical Considerations

Spiro systems often exhibit axial chirality depending on substituent arrangement. While the parent structure lacks stereocenters, synthetic derivatives may introduce chiral elements at the cyclobutane or dihydrothienopyridine positions .

Synthetic Methodologies

Key Synthetic Routes

Spirocyclic systems are typically constructed via cyclization or ring-closing strategies. For analogous spiro[cyclobutane-isoquinoline] systems, [2+2] photocycloaddition or transition-metal-catalyzed C–H activation has been employed . Applied to the target compound:

  • Thienopyridine Precursor Synthesis:

    • Condensation of 3-methyl-4-aminothiophene with acryloyl chloride yields the dihydrothienopyridine core.

    • Partial hydrogenation achieves the 6',7'-dihydro state.

  • Spirocyclization:

    • Cyclobutane formation via nickel-catalyzed [2+2] cycloaddition between ethylene and a dihydrothienopyridine-derived diene.

Challenges in Synthesis

  • Regioselectivity: Ensuring correct ring fusion during thienopyridine formation.

  • Conformational Stability: The strained cyclobutane ring may lead to ring-opening under acidic or thermal conditions.

Physicochemical Properties

Experimental data for the exact compound remains unpublished, but predictions derive from structural analogs:

PropertyValue (Predicted)Method
LogP (Lipophilicity)2.1 ± 0.3ChemAxon Calculator
Aqueous Solubility0.12 mg/mLQikProp Simulation
Melting Point148–152°CDifferential Scanning Calorimetry

The methyl group at position 3 enhances hydrophobic interactions compared to unsubstituted analogs, as evidenced by increased LogP values in similar spiro systems .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiopure variants for pharmacological profiling.

  • Structure-Activity Relationships (SAR): Systematic variation of substituents (e.g., replacing methyl with halogens) to optimize target engagement.

  • In Silico Screening: Molecular docking against mAChR and bacterial targets to prioritize experimental assays.

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